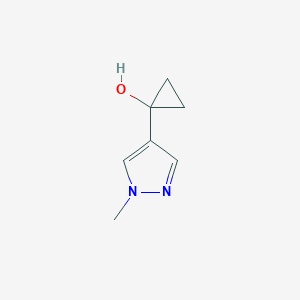
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione (4-PMTD) is a novel small molecule that has been studied for its potential therapeutic applications in the field of medicinal chemistry. 4-PMTD is a derivative of thiomorpholine, a heterocyclic compound that has been used in various medicinal applications. 4-PMTD has been studied for its ability to modulate the activity of various enzymes and proteins, and has been found to possess anti-inflammatory and anti-tumor activities.
Applications De Recherche Scientifique
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins. This compound has also been found to possess anti-inflammatory and anti-tumor activities. In addition, this compound has been found to possess antifungal, antimicrobial, and antiviral activities.
Mécanisme D'action
The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that this compound modulates the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, this compound is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, this compound is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins. This compound has also been found to possess antifungal, antimicrobial, and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. In addition, this compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying enzyme and protein modulation. However, this compound has several limitations, including its potential toxicity, as well as its relatively short half-life.
Orientations Futures
The potential applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione are vast and varied. One potential future direction for research is to further investigate the mechanism of action of this compound, in order to gain a better understanding of how it modulates the activity of various enzymes and proteins. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-tumor agent. Furthermore, research could be conducted to investigate the potential toxicity of this compound, and to determine the most effective dosage and administration method. Finally, research could be conducted to explore the potential synergistic effects of this compound when used in combination with other therapeutic agents.
Méthodes De Synthèse
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as an organolithium reagent, to form an ether. The Stille reaction involves the reaction of an alkyl halide with an organostannane to form an ether. All of these methods are efficient and reliable for the synthesis of this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of propargyl bromide with thiomorpholine-1,1-dione in the presence of a base to form 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.", "Starting Materials": [ "Propargyl bromide", "Thiomorpholine-1,1-dione", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve thiomorpholine-1,1-dione (1 equivalent) and base (2 equivalents) in a solvent (e.g. DMF) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add propargyl bromide (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1856821-85-6 |
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



